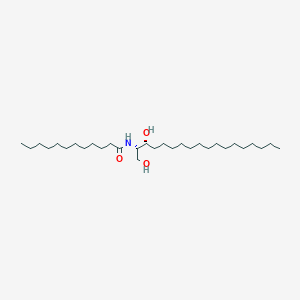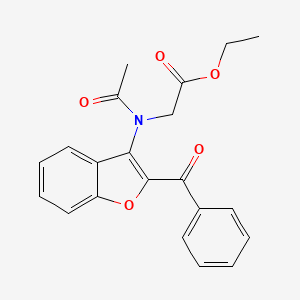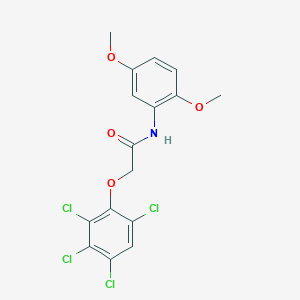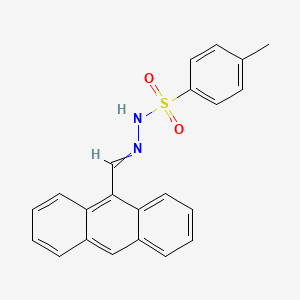
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodiuM salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) is a lysophospholipid, a type of phospholipid that contains a single fatty acid chain. This compound is known for its role in cellular signaling and membrane structure. It is often used in scientific research due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of stearic acid with glycerol, followed by phosphorylation and subsequent reaction with L-serine. The final product is then converted to its sodium salt form. The reaction conditions often include the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment and technology to maintain high purity and yield. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different properties and applications, making them valuable for further research and development.
Scientific Research Applications
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Plays a role in cellular signaling and membrane dynamics, making it valuable for studying cell biology and physiology.
Medicine: Investigated for its potential therapeutic effects, including its role in inflammation and immune response.
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications.
Mechanism of Action
The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s molecular targets include G-protein coupled receptors and phospholipases, which play key roles in its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Another lysophospholipid with similar structural features but different functional groups.
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoglycerol (sodium salt): Shares the stearoyl and glycerol backbone but has a different head group.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains two stearoyl chains, making it more hydrophobic and affecting its behavior in membranes.
Uniqueness
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific combination of a single stearoyl chain, glycerol backbone, and phospho-L-serine head group. This structure allows it to interact with cellular membranes and signaling pathways in distinct ways, making it valuable for various research applications.
Properties
Molecular Formula |
C24H47NNaO9P |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H48NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/t21-,22+;/m1./s1 |
InChI Key |
SVSJEWKLQKWQOV-NSLUPJTDSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)



![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)


![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)


